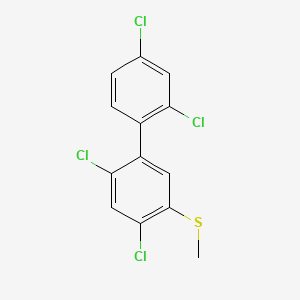![molecular formula C26H26N2O2 B14474340 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid CAS No. 66147-39-5](/img/structure/B14474340.png)
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid is a complex organic compound that features an acridine moiety linked to a heptanoic acid chain via a phenyl group. Acridine derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid typically involves multiple steps, starting with the preparation of the acridine core. The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the heptanoic acid chain is attached through a series of substitution reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Analyse Des Réactions Chimiques
Types of Reactions
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acridine moiety into its reduced form.
Substitution: The phenyl and acridine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antimalarial agent.
Medicine: Studied for its anticancer properties, particularly in targeting DNA and related enzymes.
Industry: Utilized in the development of photochemical and organoelectronic materials.
Mécanisme D'action
The mechanism of action of 7-[4-(acridin-9-ylamino)phenyl]heptanoic acid involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes such as replication and transcription. The compound also interacts with enzymes involved in DNA repair, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acriflavine
- Proflavine
- Quinacrine
- Thiazacridine
- Azacridine
Uniqueness
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid is unique due to its specific structure, which combines an acridine moiety with a heptanoic acid chain. This unique structure allows it to interact with biological targets in a distinct manner, making it a valuable compound for scientific research .
Propriétés
Numéro CAS |
66147-39-5 |
|---|---|
Formule moléculaire |
C26H26N2O2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
7-[4-(acridin-9-ylamino)phenyl]heptanoic acid |
InChI |
InChI=1S/C26H26N2O2/c29-25(30)14-4-2-1-3-9-19-15-17-20(18-16-19)27-26-21-10-5-7-12-23(21)28-24-13-8-6-11-22(24)26/h5-8,10-13,15-18H,1-4,9,14H2,(H,27,28)(H,29,30) |
Clé InChI |
WWCUTIAJRCVZQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



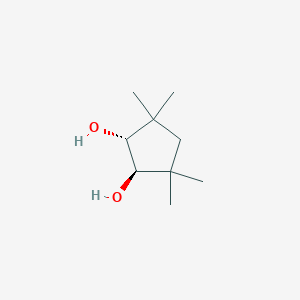
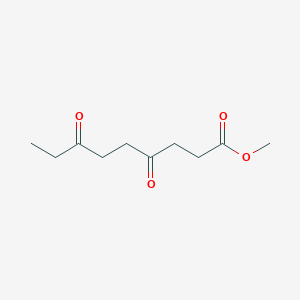
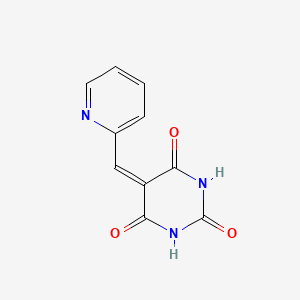
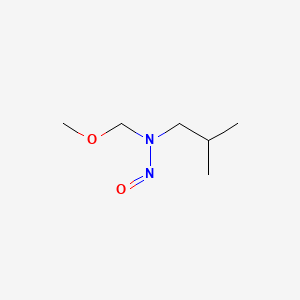

![N-[3-(5-Bromofuran-2-YL)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14474290.png)
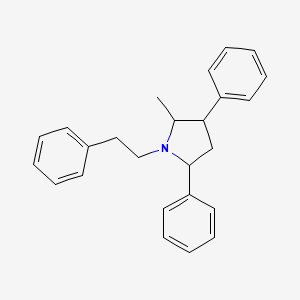
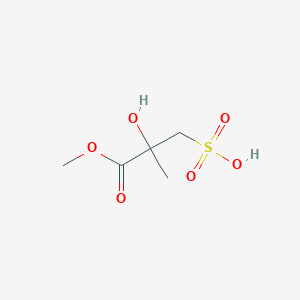
![(4-Methylphenyl)(1-phenylnaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B14474324.png)

![Cyclopropyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14474333.png)
